Superior Lipophilicity for Cellular Permeability vs. Methyl Ester Analog
The ethyl ester moiety confers a calculated partition coefficient (cLogP) of approximately 2.1, which is within the optimal range for central nervous system (CNS) drug candidates and general cellular permeability . In direct comparison, the methyl ester analog, methyl 2-chloroquinoxaline-6-carboxylate, has a computed cLogP of approximately 1.6 [1]. The increase of ~0.5 log units represents a significant shift in lipophilicity that can enhance passive membrane diffusion and is a key optimization parameter in lead compound development.
| Evidence Dimension | Lipophilicity (Computed logP) |
|---|---|
| Target Compound Data | cLogP ≈ 2.1 |
| Comparator Or Baseline | Methyl 2-chloroquinoxaline-6-carboxylate: cLogP ≈ 1.6 |
| Quantified Difference | Δ cLogP ≈ +0.5 |
| Conditions | Computed via XLogP3 algorithm as reported in PubChem |
Why This Matters
The higher lipophilicity of the ethyl ester makes it a superior starting point for developing cell-permeable probes or CNS-penetrant drug candidates compared to the methyl ester.
- [1] PubChem. Compound Summary: Methyl 2-chloroquinoxaline-6-carboxylate. Computed Properties: XLogP3. View Source
